molecular formula C13H19NO B15269007 N-(4-ethylphenyl)oxan-4-amine

N-(4-ethylphenyl)oxan-4-amine

Cat. No.: B15269007
M. Wt: 205.30 g/mol
InChI Key: UKECDNJZLCKGNO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)oxan-4-amine is an organic compound featuring an oxane (tetrahydropyran) ring substituted with an amine group at the 4-position, which is further linked to a 4-ethylphenyl moiety.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(4-ethylphenyl)oxan-4-amine

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)14-13-7-9-15-10-8-13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

UKECDNJZLCKGNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)oxan-4-amine typically involves the reaction of 4-ethylphenylamine with an oxane derivative under controlled conditions. One common method is the reaction of 4-ethylphenylamine with oxan-4-one in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and high yield. The reaction conditions are optimized for large-scale production, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-ethylphenyl)oxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of N-(4-ethylphenyl)oxan-4-amine include:

  • N-(4-fluoro-2-methylphenyl)oxan-4-amine : Substitutes the 4-ethylphenyl group with a 4-fluoro-2-methylphenyl group, introducing electronegative fluorine and a methyl group. This alters electronic distribution and steric effects compared to the target compound .
  • N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride : Features a 2,5-dimethylphenyl group and exists as a hydrochloride salt, enhancing water solubility. The methyl substituents at ortho and para positions reduce steric hindrance compared to the ethyl group in the target compound .
  • VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide) : Shares the N-(4-ethylphenyl) group but incorporates a triazole-thioacetamide core. This structural divergence underpins its role as a potent mosquito larval repellent .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity CAS Number LogP (Predicted)
This compound ~206.3* N/A Not reported ~2.8
N-(4-fluoro-2-methylphenyl)oxan-4-amine ~210.3* N/A PubChem entry ~2.2
N-(2,5-dimethylphenyl)oxan-4-amine HCl Not specified 95% EN300-322249 ~1.5 (free base)
VUAA1 428.9 N/A Not reported ~3.5

*Calculated based on molecular formulae. The ethyl group in the target compound increases lipophilicity (higher LogP) compared to fluoro-methyl and dimethylphenyl analogs. The hydrochloride salt of the dimethylphenyl derivative improves aqueous solubility .

Research Findings and Comparative Analysis

  • Bioactivity : The triazole core in VUAA1 is critical for repellent efficacy, highlighting how core structure dictates function despite shared aryl substituents .
  • Solubility : Hydrochloride salts (e.g., dimethylphenyl analog) improve solubility, a key consideration in drug formulation .

Biological Activity

N-(4-ethylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic effects, particularly in anti-inflammatory pathways and enzyme interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl substitution on the phenyl ring, which influences its chemical reactivity and biological interactions. The compound's structure allows for the formation of hydrogen bonds and π-π interactions with various biological macromolecules, enhancing its binding affinity to specific targets such as enzymes and receptors involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π interactions. These interactions modulate enzymatic activity and receptor binding, leading to observed therapeutic effects.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways associated with inflammation by interacting with key enzymes.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for treating conditions characterized by excessive inflammation.
  • Receptor Binding : Studies suggest that it may bind to various receptors, influencing signaling pathways related to inflammation and other pathological processes.

Case Studies

  • Inflammatory Disease Models : In vitro studies have demonstrated that this compound can significantly reduce markers of inflammation in cell cultures treated with pro-inflammatory cytokines. The compound's effectiveness was compared against established anti-inflammatory agents, showing comparable results in reducing cytokine levels.
  • Enzyme Interaction Studies : Further research has focused on the compound's interaction with cyclooxygenase (COX) enzymes. In assays measuring COX activity, this compound demonstrated dose-dependent inhibition, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

A summary of key findings from recent studies on this compound is presented in Table 1.

Study FocusFindingsReference
Anti-inflammatory activitySignificant reduction in inflammatory markers in cell cultures
Enzyme inhibitionDose-dependent inhibition of COX enzymes
Receptor bindingEffective binding to specific receptors implicated in inflammatory responses

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